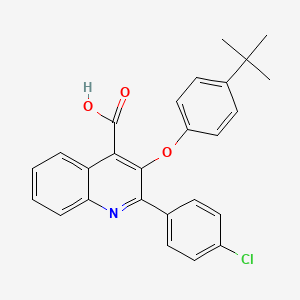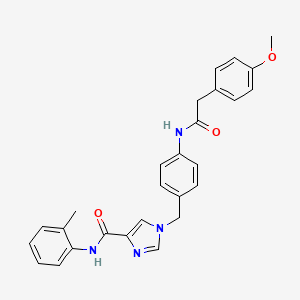
1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including an imidazole ring, a carboxamide group, a benzyl group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives are highlighted for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and others have shown promising preclinical testing stages results. These structures are considered significant in the search for new antitumor drugs, suggesting the potential of the specified compound for similar applications (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Advanced Oxidation Processes in Drug Degradation
Advanced Oxidation Processes (AOPs) have been employed in the degradation of pharmaceutical compounds, indicating the potential for environmental detoxification applications. Studies on acetaminophen degradation pathways, biotoxicity of by-products, and the efficiency of AOP systems in breaking down pharmaceutical pollutants highlight the broader relevance of related chemical structures in environmental sciences. Such research underscores the importance of understanding the environmental fate and degradation mechanisms of complex organic compounds (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).
Thiophene Analogues and Carcinogenicity Evaluation
Research on thiophene analogues of carcinogens such as benzidine and 4-aminobiphenyl, involving synthesis and evaluation for potential carcinogenicity, highlights the investigative approaches toward understanding the health impacts of novel synthetic compounds. These studies provide a framework for assessing the safety and biological effects of new chemical entities, including the potential carcinogenic risks associated with their structure and activity (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).
Central Nervous System (CNS) Acting Drugs
Exploration into the conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent CNS drugs underscores the significance of azole compounds in developing new treatments for CNS diseases. The research suggests that modifications to the azole structure can lead to compounds with enhanced CNS activities, indicating potential medicinal applications for imidazole derivatives in treating neurological disorders (Saganuwan, S., 2020).
Propriétés
IUPAC Name |
1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-19-5-3-4-6-24(19)30-27(33)25-17-31(18-28-25)16-21-7-11-22(12-8-21)29-26(32)15-20-9-13-23(34-2)14-10-20/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCWSJUCAYCTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

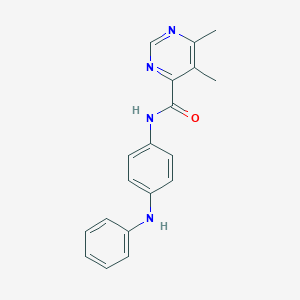
![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate](/img/structure/B2535262.png)

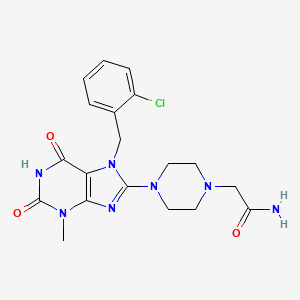
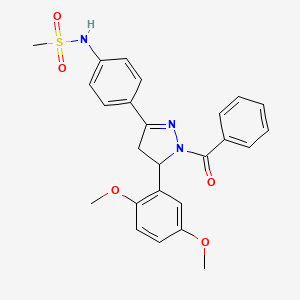
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535267.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]p yrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B2535268.png)
amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2535269.png)

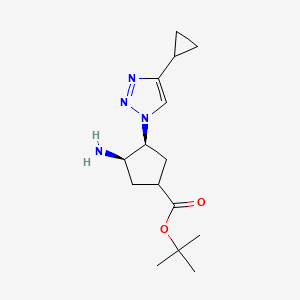
![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)
![2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535279.png)
![1-{[4-(2-fluorobenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2535280.png)
